(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide
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Overview
Description
FA-Gly-val-NH2 is a dipeptide synthesized by coupling of glycine and valine with a phenylalanine group via peptide bonds. It has a molecular formula of C14H19N3O4 and a molecular weight of 293.32 g/mol .
Synthesis Analysis
A practical synthetic method for furylacryloyl dipeptides like FA-Gly-val-NH2 has been developed . This strategy is efficient and has been used for the synthesis of similar compounds like FA-Gly-Leu-NH2 .Molecular Structure Analysis
The molecular structure of FA-Gly-val-NH2 consists of 14 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms . More detailed structural information can be obtained from resources like PubChem .Chemical Reactions Analysis
FA-Gly-val-NH2, like other furylacryloyl dipeptides, can be used in various chemical reactions. For instance, they have been used for continuous spectrophotometric assays of various proteases .Physical and Chemical Properties Analysis
FA-Gly-val-NH2 has a molecular weight of 293.32 g/mol . More detailed physical and chemical properties can be obtained from resources like PubChem .Scientific Research Applications
Horseradish Peroxidase-catalyzed Oligomerization
Ferulic acid (FA) oligomerization on a template of a tyrosine-containing tripeptide illustrates the potential of FA in creating cross-linked structures with peptides. This process, catalyzed by horseradish peroxidase, forms hetero-oligomers of FA linked by dehydrogenation to peptidyl tyrosine, showcasing FA's utility in biochemical modifications and possibly in the regulation of plant cell wall tissue growth (Oudgenoeg et al., 2002).
Reversible Fluorescent Probe for Formaldehyde Detection
FA has been utilized in the development of a reversible fluorescent probe for the detection of formaldehyde in living cells and in vivo. This probe, which undergoes intracellular aldimine condensation with FA resulting in C=N isomerization, demonstrates FA's role in innovative biomedical applications, particularly in real-time detection of formaldehyde concentration in organisms (Song et al., 2018).
Green Synthesis of Glyco-Phenol
FA has been used in the green synthesis of a new glyco-phenol by enzymatic coupling with glucosamine, presenting an environmentally friendly process. This synthesis highlights FA's potential in creating new derivatives with enhanced functional properties for applications in antioxidant and antiproliferative activities (Aljawish et al., 2021).
Copolymerization with Glycine
The copolymerization of FA with glycine to develop a highly thermostable aromatic-aliphatic poly(ester-amide) demonstrates the versatility of FA in polymer chemistry. This copolymerization process leads to materials with potential applications in high-temperature stable products (Goto et al., 2017).
Supramolecular Architectures for Targeted Cancer Therapy
FA has been involved in the construction of supramolecular architectures with poly(N-allyl glycine) for targeted cancer therapy. This study underscores the potential of FA in biomedical engineering, particularly in designing drug delivery systems with enhanced therapeutic efficacy (Liu et al., 2022).
Future Directions
Mechanism of Action
Target of Action
FA-Gly-val-NH2 is a peptide-based enzyme substrate . It is used in various biochemical assays, particularly those involving proteases such as collagenases, thermolysin, angiotensin I-converting enzyme, elastase, and carboxypeptidase Y . The primary targets of FA-Gly-val-NH2 are these protease enzymes.
Mode of Action
FA-Gly-val-NH2 interacts with its target proteases by serving as a substrate. The proteases cleave the peptide bond in FA-Gly-val-NH2, resulting in a blue shift in the near-ultraviolet absorption band of the FA-peptide . This change in absorption is used to monitor the activity of the protease.
Result of Action
The cleavage of FA-Gly-val-NH2 by proteases results in a change in the ultraviolet absorption of the FA-peptide, which can be measured spectrophotometrically . This provides a quantitative readout of protease activity, enabling researchers to study the function and regulation of these enzymes.
Properties
{ "Design of the Synthesis Pathway": "The synthesis of FA-Gly-val-NH2 can be achieved through solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-Gly-OH", "Fmoc-Val-OH", "Fmoc-amino acid-FA-OH", "HBTU", "DIPEA", "DMF", "Piperidine", "TFA", "Dichloromethane", "Dimethylformamide (DMF)", "N,N-Diisopropylethylamine (DIPEA)", "N,N-Dimethyl-2-propen-1-amine (DMA)", "N,N-Dimethylformamide dimethyl acetal (DMF-DMA)", "Triisopropylsilane (TIPS)", "Trifluoroacetic acid (TFA)" ], "Reaction": [ "Loading of Fmoc-Gly-OH onto resin", "Coupling of Fmoc-Val-OH using HBTU and DIPEA", "Deprotection of Fmoc group using piperidine", "Coupling of Fmoc-amino acid-FA-OH using HBTU and DIPEA", "Deprotection of Fmoc group using piperidine", "Cleavage of the peptide from the resin using TFA and scavengers (DMF-DMA, water, TIPS)", "Purification of the crude peptide using HPLC", "Characterization of the final product using analytical techniques such as mass spectrometry and NMR spectroscopy" ] } | |
CAS No. |
67607-49-2 |
Molecular Formula |
C14H19N3O4 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
(2S)-2-[[2-[3-(furan-2-yl)prop-2-enoylamino]acetyl]amino]-3-methylbutanamide |
InChI |
InChI=1S/C14H19N3O4/c1-9(2)13(14(15)20)17-12(19)8-16-11(18)6-5-10-4-3-7-21-10/h3-7,9,13H,8H2,1-2H3,(H2,15,20)(H,16,18)(H,17,19)/t13-/m0/s1 |
InChI Key |
WKUJNPGXTNWFHD-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)CNC(=O)C=CC1=CC=CO1 |
SMILES |
CC(C)C(C(=O)N)NC(=O)CNC(=O)C=CC1=CC=CO1 |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)CNC(=O)C=CC1=CC=CO1 |
sequence |
GV |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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